![molecular formula C11H13N5O B2495098 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide CAS No. 132835-00-8](/img/structure/B2495098.png)
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the formula C11H13N5O . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is represented by the InChI code: 1S/C11H13N5O/c12-10-9 (11 (17)15-13)6-14-16 (10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2, (H,15,17) and the InChI key is QQRCQUWTDHLMKH-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a reaction with the acidic part of a catalyst, leading to the preparation of an intermediate compound through the anomeric effect and vinylogous anomeric effect .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Scientific Research Applications
Organic and Medicinal Synthesis
5-Amino-pyrazoles, including 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide, are potent reagents in organic and medicinal synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Construction of Diverse Heterocyclic Scaffolds
These compounds are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Synthesis of Fused Heterocycles
Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Pharmaceutical and Medicinal Chemistry Applications
5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Antitumor Activities
Adenosine deaminase (ADA) inhibitors have been found to have antitumor activities . 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally similar to 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide, were designed, synthesized and screened for antitumor activities .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Industrially and Pharmaceutically Crucial Chemicals
More complex structures with various relevant examples can be formed from them . Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been reported to exhibit properties such as human cannabinoid receptors (hcb1 and hcb2), inhibitors of p38 kinase and cb1 receptor antagonists . These targets play crucial roles in various biological processes, including pain sensation, mood, and memory.
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given that similar compounds have been synthesized as covalent inhibitors targeting both wild-type and gatekeeper mutants .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways due to their wide applications in pharmaceuticals .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .
properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCQUWTDHLMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide |
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